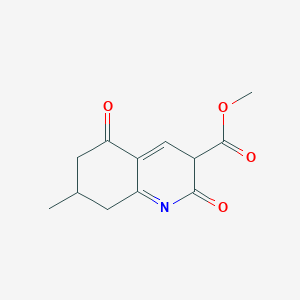
Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the quinoline core to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid
- 2,5-Dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate derivatives
Uniqueness
Methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate stands out due to its specific methyl and ester functional groups, which confer unique chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 7-methyl-2,5-dioxo-3,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-6-3-9-7(10(14)4-6)5-8(11(15)13-9)12(16)17-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
PZUFTQHIQFGHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=O)C(C=C2C(=O)C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















